molecular formula C9H7N5O2S B14459504 Benzenamine, 4-[(5-nitro-2-thiazolyl)azo]- CAS No. 73112-80-8

Benzenamine, 4-[(5-nitro-2-thiazolyl)azo]-

Cat. No.: B14459504
CAS No.: 73112-80-8
M. Wt: 249.25 g/mol
InChI Key: RPEDSDYAMLOTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, 4-[(5-nitro-2-thiazolyl)azo]- is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of an azo group (-N=N-) linking a benzenamine moiety to a 5-nitro-2-thiazolyl group. This compound is notable for its vibrant color, which makes it useful in various dyeing applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-[(5-nitro-2-thiazolyl)azo]- typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of thiazole to introduce the nitro group. Subsequently, the thiazole derivative undergoes diazotization using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with benzenamine under alkaline conditions to form the azo compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-[(5-nitro-2-thiazolyl)azo]- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the aromatic ring.

    Oxidation: The azo group can be oxidized under specific conditions to form different products.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens in the presence of a Lewis acid.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

    Reduction: 4-[(5-amino-2-thiazolyl)azo]benzenamine.

    Substitution: Halogenated derivatives of the aromatic ring.

    Oxidation: Cleavage products of the azo group.

Scientific Research Applications

Benzenamine, 4-[(5-nitro-2-thiazolyl)azo]- has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo and nitro groups. The azo group can undergo reduction to form amines, which can interact with biological molecules. The nitro group can participate in redox reactions, generating reactive intermediates that can affect cellular processes. The thiazole ring enhances the compound’s ability to interact with various molecular targets, including enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-[(5-amino-2-thiazolyl)azo]-: Similar structure but with an amino group instead of a nitro group.

    Benzenamine, 4-[(5-chloro-2-thiazolyl)azo]-: Contains a chloro group instead of a nitro group.

Uniqueness

Benzenamine, 4-[(5-nitro-2-thiazolyl)azo]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and azo groups allows for a wide range of chemical transformations and applications .

Properties

CAS No.

73112-80-8

Molecular Formula

C9H7N5O2S

Molecular Weight

249.25 g/mol

IUPAC Name

4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline

InChI

InChI=1S/C9H7N5O2S/c10-6-1-3-7(4-2-6)12-13-9-11-5-8(17-9)14(15)16/h1-5H,10H2

InChI Key

RPEDSDYAMLOTPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=NC=C(S2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.